4-Amino-7-methoxy-2-methylquinoline: Structural Characterization and Synthetic Methodologies
4-Amino-7-methoxy-2-methylquinoline: Structural Characterization and Synthetic Methodologies
Executive Summary
4-Amino-7-methoxy-2-methylquinoline (CAS 66735-41-9) represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate in the synthesis of antimalarial, anticancer, and anti-inflammatory therapeutics.[1][2][3] Structurally, it combines the electron-rich 7-methoxyquinoline core—common to established drugs like chloroquine and primaquine—with a 2-methyl substituent that modulates metabolic stability and lipophilicity. This guide provides an in-depth technical analysis of its physiochemical properties, validated synthetic protocols, and structural characterization data for researchers in drug discovery.
Chemical Identity & Physiochemical Properties[4][5][6]
The following data consolidates experimental and high-confidence predicted parameters essential for analytical validation and formulation.
| Property | Value | Notes |
| IUPAC Name | 7-Methoxy-2-methylquinolin-4-amine | Canonical nomenclature |
| CAS Number | 66735-41-9 | Confirmed Identifier |
| Molecular Formula | C₁₁H₁₂N₂O | |
| Molecular Weight | 188.23 g/mol | |
| Exact Mass | 188.0950 Da | Monoisotopic |
| Physical State | Solid | Off-white to pale yellow powder |
| Solubility | DMSO, Methanol, Ethanol | Low aqueous solubility at neutral pH |
| pKa (Predicted) | ~8.5 - 9.0 (Quinoline N) | Basic character due to 4-amino group |
| LogP (Predicted) | ~1.9 - 2.2 | Moderate lipophilicity |
| InChI Key | DFEFIEPUGGZAFP-UHFFFAOYSA-N | Unique Identifier |
Synthetic Methodology: The Conrad-Limpach Approach
The most robust and scalable synthesis for 4-amino-7-methoxy-2-methylquinoline utilizes the Conrad-Limpach cyclization . This route is preferred over direct nucleophilic substitution of unsubstituted quinolines due to its high regioselectivity for the 7-methoxy isomer when starting from m-anisidine.
Reaction Scheme Visualization
Figure 1: Step-wise synthesis via the Conrad-Limpach protocol, ensuring regioselective ring closure.
Detailed Experimental Protocol
Step 1: Condensation (Enamine Formation) [4]
-
Reagents: m-Anisidine (1.0 eq), Ethyl acetoacetate (1.1 eq), Glacial acetic acid (cat.), Benzene or Toluene (solvent).
-
Procedure: Reflux reagents with a Dean-Stark trap to remove water azeotropically. The reaction is complete when the theoretical amount of water is collected. Evaporate solvent to yield the crude
-enamino ester.
Step 2: Cyclization (Ring Closure)
-
Reagents: Dowtherm A (Diphenyl ether/biphenyl mixture) or Polyphosphoric acid (PPA).
-
Procedure: Add the crude enamine dropwise to boiling Dowtherm A (~250°C). High temperature is critical to favor the kinetic product (4-hydroxyquinoline).
-
Purification: Cool the mixture and dilute with hexane/ether to precipitate the 4-hydroxy-7-methoxy-2-methylquinoline. Filter and wash to remove high-boiling solvent.
Step 3: Chlorination
-
Reagents: Phosphorus oxychloride (POCl
, excess).[5] -
Procedure: Reflux the 4-hydroxy intermediate in neat POCl
for 2-4 hours. Monitor by TLC.[5] -
Workup: Carefully quench the reaction mixture onto crushed ice (Exothermic!). Neutralize with NH
OH to precipitate the 4-chloro derivative.
Step 4: Amination (Final Substitution)
-
Reagents: Ammonia gas (anhydrous) or Phenol/Ammonium Acetate melt.
-
Procedure:
-
Method A (Autoclave): Heat the 4-chloro intermediate with ethanolic ammonia at 120-150°C in a sealed pressure vessel for 8-12 hours.
-
Method B (Phenol Melt): Heat the chloro-compound with phenol and ammonium acetate at 160-180°C.
-
-
Isolation: Basify the mixture with NaOH (if phenol is used) to remove phenol as sodium phenoxide. The product, 4-Amino-7-methoxy-2-methylquinoline , precipitates as a solid. Recrystallize from ethanol/water.
Structural Characterization
Accurate identification relies on Nuclear Magnetic Resonance (NMR) spectroscopy. The 7-methoxy and 2-methyl groups provide distinct diagnostic signals.
Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 2.35 - 2.45 | Singlet (s) | 3H | -CH₃ (C2) | Methyl group at position 2 |
| 3.85 - 3.90 | Singlet (s) | 3H | -OCH₃ (C7) | Methoxy group at position 7 |
| 6.40 - 6.60 | Broad (br s) | 2H | -NH₂ | Exchangeable amino protons |
| 6.55 | Singlet (s) | 1H | Ar-H (C3) | Proton on the pyridine ring |
| 7.05 | Doublet of Doublets (dd) | 1H | Ar-H (C6) | Coupling with C5 and C8 ( |
| 7.20 | Doublet (d) | 1H | Ar-H (C8) | Meta-coupling with C6 ( |
| 7.85 | Doublet (d) | 1H | Ar-H (C5) | Ortho-coupling with C6 ( |
Key Diagnostic Feature: The singlet at ~6.55 ppm (H3) confirms the 2,4-substitution pattern on the pyridine ring. The coupling pattern of H5, H6, and H8 (d, dd, d) confirms the 7-substitution on the benzene ring.
Biological & Pharmacological Potential[9]
The 4-amino-7-methoxy-2-methylquinoline scaffold acts as a bioisostere for several established pharmacophores.
Structure-Activity Relationship (SAR)
-
7-Methoxy Group: Acts as an electron-donating group (EDG), increasing the electron density of the quinoline ring. This is crucial for
- stacking interactions within the active sites of enzymes (e.g., Acetylcholinesterase) or intercalation into DNA/heme (in malaria parasites). -
4-Amino Group: Provides a hydrogen bond donor/acceptor site. It is the primary handle for further derivatization (e.g., alkylation to form chloroquine analogs).
-
2-Methyl Group: Blocks the C2 position from metabolic oxidation, potentially increasing the in vivo half-life compared to the 2-H analog.
Key Applications
-
Antimalarial Development: Precursor for drugs targeting the heme polymerization pathway in Plasmodium falciparum.
-
Fluorescent Probes: 7-Methoxyquinolines exhibit intrinsic fluorescence, making this molecule a candidate for designing "turn-on" fluorescent sensors for biological pH or metal ions.
-
Kinase Inhibition: Used as a building block for inhibitors of HPK1 (Hematopoietic progenitor kinase 1), a target in cancer immunotherapy.
Safety & Handling (GHS Classification)
Signal Word: DANGER
Precautionary Measures:
-
Wear chemical-resistant gloves (Nitrile) and tightly fitting safety goggles.
-
Handle in a fume hood to avoid inhalation of dust.
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Store away from strong oxidizing agents.[9][6]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329773935. Available at: [Link]
-
Accela ChemBio. Safety Data Sheet (SDS) for Quinoline Derivatives. Available at: [Link]
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- 3. 948293-49-0,4-Amino-7-fluoroquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. amsty.com [amsty.com]
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